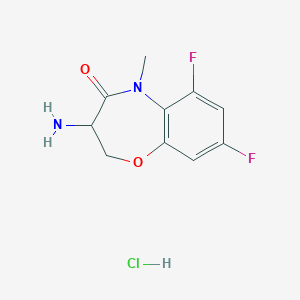![molecular formula C21H35N3O B14784054 2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14784054.png)
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide is a synthetic compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound’s structure suggests it may interact with biological systems in unique ways, making it a subject of interest for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Amidation: The final step involves the formation of the amide bond through a reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as acting as an analgesic or anti-inflammatory agent.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide likely involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This could involve interactions with the active site of an enzyme or binding to a receptor to either activate or inhibit its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-Amino-N-((1-phenylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide
- (2S)-2-Amino-N-((1-benzylpyrrolidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide
Uniqueness
The uniqueness of (2S)-2-Amino-N-((1-benzylpiperidin-3-yl)methyl)-N-isopropyl-3-methylbutanamide lies in its specific structural features, such as the benzyl group attached to the piperidine ring, which may confer unique biological activity and selectivity for certain molecular targets.
Propriétés
Formule moléculaire |
C21H35N3O |
|---|---|
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide |
InChI |
InChI=1S/C21H35N3O/c1-16(2)20(22)21(25)24(17(3)4)15-19-11-8-12-23(14-19)13-18-9-6-5-7-10-18/h5-7,9-10,16-17,19-20H,8,11-15,22H2,1-4H3 |
Clé InChI |
YTJQUBBWFAJGCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)N(CC1CCCN(C1)CC2=CC=CC=C2)C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


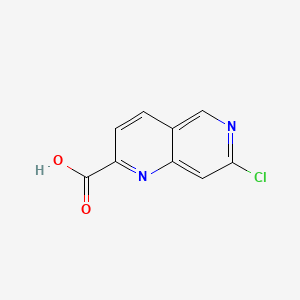
![4-[5-(3-Methoxyphenyl)-3-propylimidazol-4-yl]phenyl sulfurofluoridate](/img/structure/B14783987.png)
![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)

![[2-(4-Tert-butyl-4,5-dihydro-1,3-oxazol-2-yl)-4-methoxyphenyl]-bis[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B14784024.png)
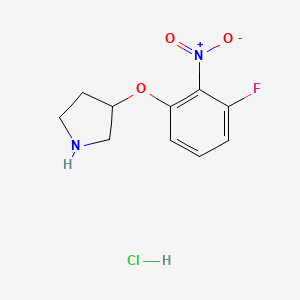

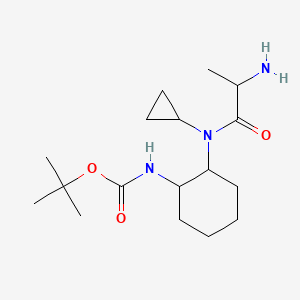
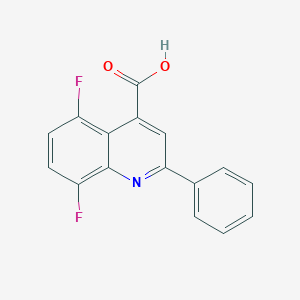
![N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide](/img/structure/B14784046.png)
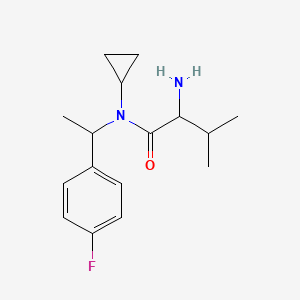
![(4aS,6aS,6bR,9R,12aR)-10-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14784070.png)
